molecular formula C13H19NO2 B2671799 Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2408937-80-2

Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2671799
CAS No.: 2408937-80-2
M. Wt: 221.3
InChI Key: IKFCQDLWSRZTHV-GXFFZTMASA-N
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Description

The compound “tert-butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate” is similar to the one you’re asking about . It has a CAS Number of 1251004-19-9 and a linear formula of C11H17NO3 . Another similar compound is “(1S,5R)-tert-Butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate” with a CAS Number of 370882-66-9 and a molecular weight of 198.27 .


Molecular Structure Analysis

The InChI code for “tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate” is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 . For “(1S,5R)-tert-Butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate”, the InChI code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 .


Physical and Chemical Properties Analysis

The molecular weight of “tert-butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate” is 211.26 . For “(1S,5R)-tert-Butyl 3,6-diazabicyclo [3.2.0]heptane-6-carboxylate”, the molecular weight is 198.27 .

Scientific Research Applications

New Scaffolds for Piperidine Derivatives

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is a cornerstone in developing new scaffolds for substituted piperidines. This method, involving the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcases the flexibility of this compound in creating diverse piperidine derivatives through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Enantiomerically Pure Synthesis

An innovative and efficient scalable route has been developed to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method significantly improves upon original routes by employing a novel approach starting from commercially available chiral lactone, demonstrating the compound's importance in high-purity synthetic chemistry (Maton, Stazi, Manzo, Pachera, Ribecai, Stabile, Perboni, Giubellina, Bravo, Castoldi, Provera, Turco, Bryant, Westerduin, Profeta, Nalin, Miserazzi, Spada, Mingardi, Mattioli, & Andreotti, 2010).

Molecular Structure Elucidation

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, highlighting the compound's role in advancing structural analysis techniques. The detailed molecular structure was determined through single-crystal X-ray diffraction analysis, offering insights into the compound's bicyclic framework including a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Advanced Synthetic Routes

Efficient synthetic routes have been explored to produce novel piperidine derivatives fused to a tetrahydrofuran ring, utilizing tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. These methods demonstrate the compound's utility in generating structurally complex and functionally diverse heterocyclic systems (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13-7-6-10(13)8-14(9-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFCQDLWSRZTHV-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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